

Thalidomide-4-NH-PEG1-NH-Boc molecular weight and formula

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Compound of Interest

Compound Name: Thalidomide-4-NH-PEG1-NH-Boc

Cat. No.: B12388917

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In-Depth Technical Guide: Thalidomide-4-NH-PEG1-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic workflow, and the mechanistic role of **Thalidomide-4-NH-PEG1-NH-Boc**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental chemical properties of **Thalidomide-4-NH-PEG1-NH-Boc** are summarized below. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.

Property	Value
Molecular Formula	C ₂₂ H ₂₈ N ₄ O ₇
Molecular Weight	460.48 g/mol
CAS Number	2154342-17-1

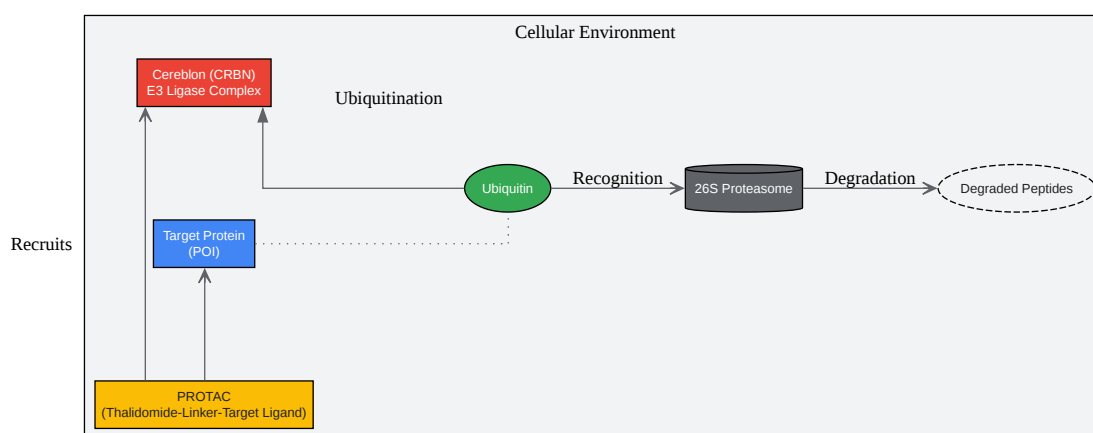
Introduction to Thalidomide-Based PROTACs

Thalidomide and its analogs are foundational components in the design of PROTACs, a revolutionary class of therapeutic agents. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.

Thalidomide-4-NH-PEG1-NH-Boc serves as a versatile linker-ligand conjugate. The thalidomide moiety acts as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). The PEG1 linker provides appropriate spacing, and the Boc-protected amine offers a reactive handle for conjugation to a ligand that targets a specific protein of interest.

General Mechanism of Action

The primary function of a PROTAC incorporating the **Thalidomide-4-NH-PEG1-NH-Boc** linker is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.



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Caption: General mechanism of action for a thalidomide-based PROTAC.

Representative Experimental Protocols

While specific synthesis protocols for **Thalidomide-4-NH-PEG1-NH-Boc** are proprietary, a general workflow for the synthesis of a final PROTAC molecule using this linker can be outlined. This typically involves two key steps: Boc deprotection followed by amide coupling.

Boc Deprotection of the Linker

Objective: To remove the tert-Butyloxycarbonyl (Boc) protecting group from the primary amine of the PEG linker, making it available for conjugation.

Materials:

- **Thalidomide-4-NH-PEG1-NH-Boc**
- Dichloromethane (DCM) or 1,4-Dioxane
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)
- Rotary evaporator

Procedure:

- Dissolve **Thalidomide-4-NH-PEG1-NH-Boc** in a suitable solvent such as DCM or dioxane.
- Add a strong acid, typically TFA or a 4M solution of HCl in dioxane, to the reaction mixture.
- Stir the reaction at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator to yield the deprotected amine salt.

Amide Coupling to a Target Protein Ligand

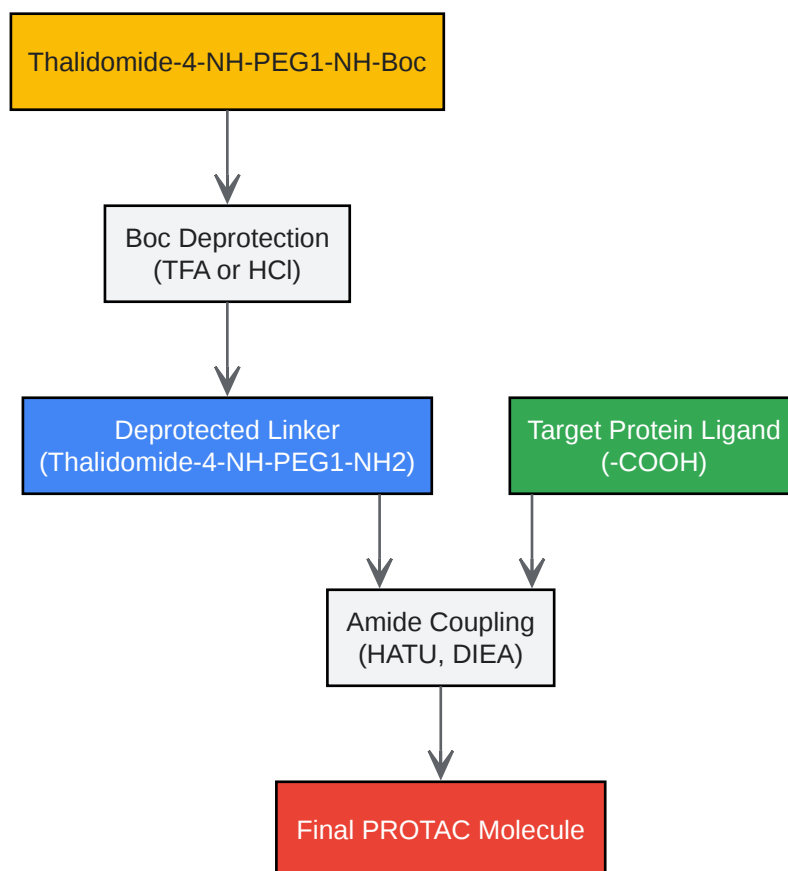
Objective: To conjugate the deprotected thalidomide-linker with a ligand that binds to the protein of interest (POI). This ligand must possess a carboxylic acid functional group.

Materials:

- Deprotected Thalidomide-4-NH-PEG1-NH₂
- POI-ligand with a carboxylic acid moiety
- Dimethylformamide (DMF)
- Peptide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt)
- Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)
- Water and an organic extraction solvent (e.g., Ethyl Acetate)

Procedure:

- Dissolve the POI-ligand (with a carboxylic acid) in an appropriate solvent like DMF.
- Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA) to activate the carboxylic acid.
- Add the deprotected Thalidomide-4-NH-PEG1-NH₂ to the reaction mixture.
- Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
- Work up the reaction by quenching with water and extracting the final PROTAC product with an organic solvent.
- Purify the final product using column chromatography or preparative HPLC.



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Caption: General synthetic workflow for producing a PROTAC.

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